molecular formula C18H12N2 B8081419 3-[2'-(2-Cyanovinyl)[1,1'-biphenyl]-2-yl]acrylonitrile

3-[2'-(2-Cyanovinyl)[1,1'-biphenyl]-2-yl]acrylonitrile

Cat. No.: B8081419
M. Wt: 256.3 g/mol
InChI Key: OZYQHRNTUUBROW-OZDSWYPASA-N
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Description

3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile is an organic compound characterized by the presence of a biphenyl structure with a cyanovinyl group and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Cyanovinyl Group: The cyanovinyl group is introduced via a Heck reaction, where a vinyl halide reacts with a nitrile in the presence of a palladium catalyst.

    Addition of the Acrylonitrile Moiety: The final step involves the addition of the acrylonitrile group through a Michael addition reaction, where an acrylonitrile reacts with the previously formed biphenyl derivative.

Industrial Production Methods

Industrial production of 3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This includes the use of continuous flow reactors and high-throughput screening of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanovinyl group, leading to the formation of oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.

    Substitution: The biphenyl core allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the cyanovinyl group.

    Reduction Products: Amines or other reduced forms of the nitrile groups.

    Substitution Products: Various biphenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

While not extensively studied in biological contexts, the compound’s potential interactions with biological molecules make it a candidate for further research in medicinal chemistry and biochemistry.

Medicine

Industry

In industry, the compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Mechanism of Action

The mechanism by which 3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile exerts its effects depends on its application. In organic electronics, its mechanism involves the transfer of electrons through its conjugated system, facilitating the flow of current in devices like OLEDs and OPVs. In potential medicinal applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.

    3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]butyronitrile: Contains a butyronitrile group, offering different reactivity and properties.

Uniqueness

3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile is unique due to its specific combination of a biphenyl core with both cyanovinyl and acrylonitrile groups. This combination imparts distinct electronic properties, making it particularly valuable in the field of organic electronics.

Properties

IUPAC Name

(Z)-3-[2-[2-[(Z)-2-cyanoethenyl]phenyl]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c19-13-5-9-15-7-1-3-11-17(15)18-12-4-2-8-16(18)10-6-14-20/h1-12H/b9-5-,10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYQHRNTUUBROW-OZDSWYPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)C2=CC=CC=C2C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C#N)C2=CC=CC=C2/C=C\C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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